Etymemazine-d6
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Overview
Description
Etymemazine-d6 is a deuterated derivative of etymemazine, a compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antihistamine, and anticholinergic effects. This compound is primarily used in research settings, particularly in proteomics and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Etymemazine-d6 can be synthesized through the S_N2 alkylation of 2-ethylphenothiazine with 1-dimethylamino-2-methyl-3-chloropropane using sodamide as a base . The reaction involves the substitution of a hydrogen atom with a deuterium atom, resulting in the deuterated form of etymemazine.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same S_N2 alkylation reaction. The process is optimized for yield and purity, ensuring that the final product meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions: Etymemazine-d6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
Etymemazine-d6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Employed in studies involving protein-ligand interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetic properties.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds
Mechanism of Action
Etymemazine-d6 exerts its effects through multiple pathways:
Antipsychotic: It acts on dopamine receptors, particularly the D2 receptor, to alleviate symptoms of psychosis.
Antihistamine: It blocks histamine H1 receptors, reducing allergic reactions.
Anticholinergic: It inhibits acetylcholine receptors, leading to a decrease in parasympathetic nervous system activity.
Comparison with Similar Compounds
Etymemazine-d6 is structurally related to other phenothiazines, such as:
- Cyamemazine
- Methotrimeprazine
- Chlorpromazine
Uniqueness: this compound is unique due to its deuterated form, which provides enhanced stability and allows for more precise analytical measurements in research applications .
Properties
IUPAC Name |
3-(2-ethylphenothiazin-10-yl)-2-methyl-N,N-bis(trideuteriomethyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2S/c1-5-16-10-11-20-18(12-16)22(14-15(2)13-21(3)4)17-8-6-7-9-19(17)23-20/h6-12,15H,5,13-14H2,1-4H3/i3D3,4D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKHCLAXJXCWMO-LIJFRPJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(C)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)CC)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.